2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.: 872855-59-9
VCID: VC6208182
InChI: InChI=1S/C23H30N4O5/c28-21(26-10-14-32-15-11-26)17-27-16-19(18-4-1-2-5-20(18)27)22(29)23(30)24-6-3-7-25-8-12-31-13-9-25/h1-2,4-5,16H,3,6-15,17H2,(H,24,30)
SMILES: C1COCCN1CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Molecular Formula: C23H30N4O5
Molecular Weight: 442.516

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide

CAS No.: 872855-59-9

Cat. No.: VC6208182

Molecular Formula: C23H30N4O5

Molecular Weight: 442.516

* For research use only. Not for human or veterinary use.

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide - 872855-59-9

Specification

CAS No. 872855-59-9
Molecular Formula C23H30N4O5
Molecular Weight 442.516
IUPAC Name 2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide
Standard InChI InChI=1S/C23H30N4O5/c28-21(26-10-14-32-15-11-26)17-27-16-19(18-4-1-2-5-20(18)27)22(29)23(30)24-6-3-7-25-8-12-31-13-9-25/h1-2,4-5,16H,3,6-15,17H2,(H,24,30)
Standard InChI Key FPDNYADOGYKXGY-UHFFFAOYSA-N
SMILES C1COCCN1CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide, reflects its intricate structure:

  • A central 1H-indol-3-yl group substituted at the 1-position with a 2-(morpholino-2-oxo)ethyl side chain.

  • An acetamide moiety at the 3-position of the indole, further functionalized with a 3-morpholinopropyl group via the amide nitrogen .

Its molecular formula is C23H30N4O5, yielding a molecular weight of 442.5 g/mol . The SMILES notation (O=C(NCCCN1CCOCC1)C(=O)c1cn(CC(=O)N2CCOCC2)c2ccccc12) clarifies the connectivity of its four rings and functional groups .

Structural Characteristics

Key structural attributes include:

  • Indole core: A bicyclic aromatic system with π-conjugation, enabling interactions with hydrophobic protein pockets.

  • Morpholine rings: Two saturated six-membered rings containing oxygen and nitrogen, contributing to solubility and hydrogen-bonding capacity.

  • Acetamide linker: A flexible spacer that may facilitate binding to enzymatic active sites.

Synthesis and Physicochemical Properties

Synthetic Pathways

While explicit details for this compound are unavailable, analogous molecules (e.g., N-substituted 2-(2-adamantyl-indol-3-yl)-2-oxoacetamides) are synthesized via:

  • Indole alkylation: Reaction of 1H-indole derivatives with chloroacetyl chloride to introduce the 2-oxoethyl group .

  • Morpholine conjugation: Nucleophilic substitution or amide coupling to attach morpholine rings .

  • Acetamide formation: Condensation of carboxylic acid derivatives with amines under activating agents like HOBt/EDC .

Physicochemical Data

PropertyValueSource
Molecular weight442.5 g/mol
LogP (predicted)~2.1 (moderate lipophilicity)
Hydrogen bond donors2
Hydrogen bond acceptors7
SolubilityLikely soluble in DMSO, DMFA

Mechanism of Action Hypotheses

Apoptosis Induction

If akin to compound 5r, this molecule may:

  • Activate extrinsic apoptosis pathways via caspase-8 cleavage.

  • Cleave PARP, disrupting DNA repair mechanisms in cancer cells .

  • Depolarize mitochondrial membranes, though caspase-9 involvement appears minimal in related structures .

Kinase Inhibition

Morpholine derivatives frequently target PI3K/Akt/mTOR pathways. The dual morpholine groups in this compound could competitively bind ATP pockets, inhibiting pro-survival kinases .

Future Research Directions

Preclinical Studies

  • In vitro cytotoxicity assays: Screen against NCI-60 cancer cell lines.

  • Pharmacokinetics: Assess metabolic stability and CYP450 interactions.

  • Structural optimization: Modify morpholine substituents to enhance bioavailability.

Target Identification

  • Chemical proteomics: Use affinity-based probes to identify binding partners.

  • Transcriptomics: Evaluate gene expression changes in treated cells.

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